molecular formula C6H10N4 B594893 5-((Methylamino)methyl)pyrimidin-2-amine CAS No. 1215295-83-2

5-((Methylamino)methyl)pyrimidin-2-amine

Cat. No.: B594893
CAS No.: 1215295-83-2
M. Wt: 138.174
InChI Key: SAYIDBFKZNLZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Methylamino)methyl)pyrimidin-2-amine is a compound belonging to the pyrimidine family, which is a class of aromatic heterocyclic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylamino)methyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 50-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((Methylamino)methyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-((Methylamino)methyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with the growth and development of pests.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar biological activities but lacking the methylamino group.

    5-Methylpyrimidine-2-amine: Another analog with a methyl group at the 5-position instead of the methylamino group.

Uniqueness

5-((Methylamino)methyl)pyrimidin-2-amine is unique due to the presence of the methylamino group, which enhances its reactivity and potential biological activities. This structural feature allows for more diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(methylaminomethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-8-2-5-3-9-6(7)10-4-5/h3-4,8H,2H2,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYIDBFKZNLZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679014
Record name 5-[(Methylamino)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-83-2
Record name 2-Amino-N-methyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Methylamino)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.